Deschloro-4,4'-dichloro clomiphene citrate
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Overview
Description
Deschloro-4,4’-dichloro clomiphene citrate is a synthetic compound with the molecular formula C26H27Cl2NO•C6H8O7 and a molecular weight of 632.53 . It is a derivative of clomiphene citrate, a well-known selective estrogen receptor modulator (SERM). This compound is characterized by the presence of two chlorine atoms and the absence of a chlorine atom in comparison to its parent compound, clomiphene citrate .
Preparation Methods
The synthesis of deschloro-4,4’-dichloro clomiphene citrate involves several steps. The primary synthetic route includes the reaction of 4,4’-dichlorobenzophenone with diethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chlorophenol under specific conditions to yield deschloro-4,4’-dichloro clomiphene . The final step involves the conversion of this compound to its citrate salt form by reacting it with citric acid . Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Deschloro-4,4’-dichloro clomiphene citrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Deschloro-4,4’-dichloro clomiphene citrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of deschloro-4,4’-dichloro clomiphene citrate involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity . This modulation affects various molecular targets and pathways, including the regulation of gene expression and cellular proliferation . The specific pathways involved depend on the tissue and cellular context .
Comparison with Similar Compounds
Deschloro-4,4’-dichloro clomiphene citrate can be compared with other similar compounds, such as:
Clomiphene Citrate: The parent compound, which has an additional chlorine atom and lacks the two chlorine atoms present in deschloro-4,4’-dichloro clomiphene citrate.
Tamoxifen: Another SERM with a different chemical structure and mechanism of action.
Raloxifene: A SERM used in the treatment of osteoporosis, with distinct pharmacological properties.
Properties
Molecular Formula |
C32H35Cl2NO8 |
---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19+; |
InChI Key |
FMWQEUHCTXAKDS-MGXPCBRFSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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